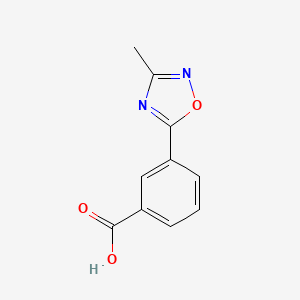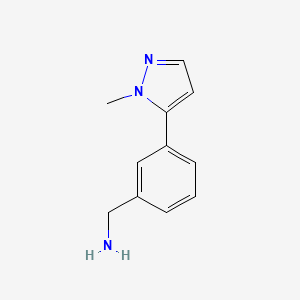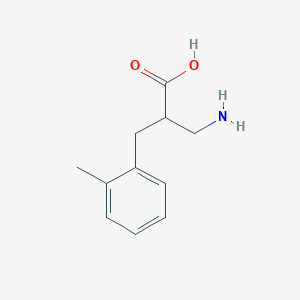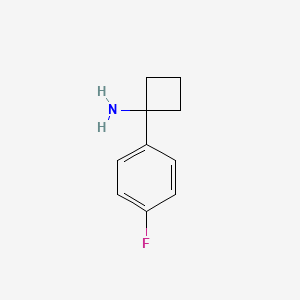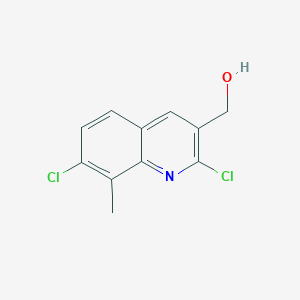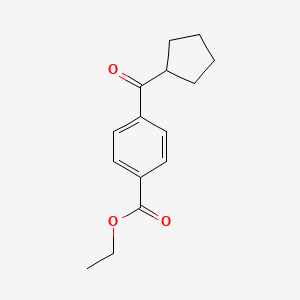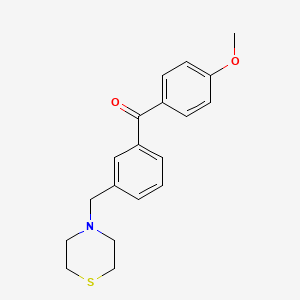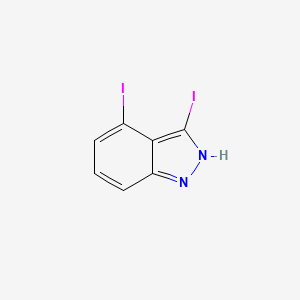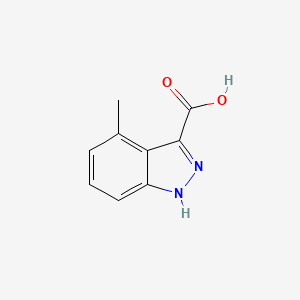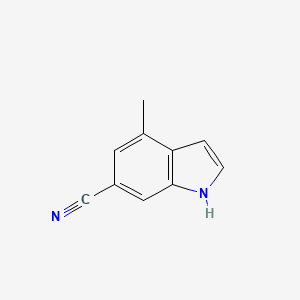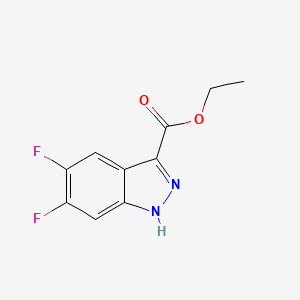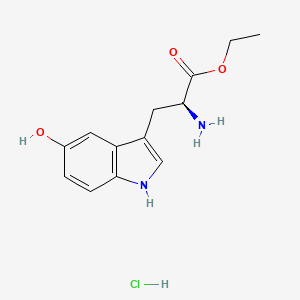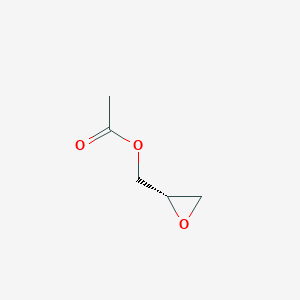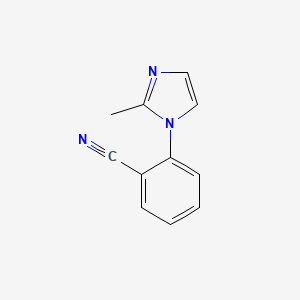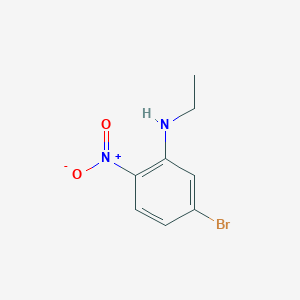
5-Bromo-N-ethyl-2-nitroaniline
Übersicht
Beschreibung
5-Bromo-N-ethyl-2-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . The compound is typically stored in a refrigerator and has a physical form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-ethyl-2-nitroaniline can be represented by the InChI code: 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Nitro compounds like 5-Bromo-N-ethyl-2-nitroaniline can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, including derivatives of 5-Bromo-N-ethyl-2-nitroaniline, were synthesized and showed significant anti-tubercular and antimicrobial activities against various bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).
Chiral Separation Studies
- The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a compound related to 5-Bromo-N-ethyl-2-nitroaniline, was achieved using a Chiralpak IA column. The study highlighted the role of hydrogen bonding and π–π interactions in chiral separation (Ali et al., 2016).
Probe in Biochemistry
- The compound 2-hydroxy-5-nitrobenzyl bromide, which shares structural similarities with 5-Bromo-N-ethyl-2-nitroaniline, was studied as a reporter group in biochemical analysis. It showed specificity for tryptophan in proteins due to hydrophobic attraction and charge-transfer complex formation (Loudon & Koshland, 1970).
Electronic Device Applications
- A molecule with a nitroamine redox center, structurally related to 5-Bromo-N-ethyl-2-nitroaniline, was used in an electronic device to exhibit negative differential resistance and significant on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).
Synthesis of Isoxazoles
- The synthesis of 5-aminoisoxazole derivatives from compounds like α-bromoketone oximes, which could include 5-Bromo-N-ethyl-2-nitroaniline derivatives, has been reported. These derivatives are useful in the efficient formation of various isoxazoles (Buron, Kaim, & Uslu, 1997).
Antimicrobial Activity of Metal Complexes
- Schiff base metal complexes derived from 5-bromosalicylidene-2-chloro-4-nitroaniline, a related compound, have been synthesized and shown to possess significant antimicrobial activity against various bacteria and fungi (Jain & Mishra, 2016).
Antitumor Activity
- Compounds related to 5-Bromo-N-ethyl-2-nitroaniline have shown antitumor activity in mice, acting as precursors to antimitotic agents. These compounds inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, indicating a potential mode of action in cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDFNRWDFOWGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647931 | |
| Record name | 5-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-ethyl-2-nitroaniline | |
CAS RN |
813448-98-5 | |
| Record name | 5-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

